molecular formula C15H23BN2O3 B598090 N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide CAS No. 1201644-50-9

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Cat. No.: B598090
CAS No.: 1201644-50-9
M. Wt: 290.17
InChI Key: GZTCIBMEMCRMQQ-UHFFFAOYSA-N
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Description

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a nicotinamide moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used as reagents to borylate arenes .

Mode of Action

It is known that compounds with similar structures are used in the borylation of arenes . Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. This process is often used in the synthesis of complex organic molecules, including pharmaceuticals .

Biochemical Pathways

These compounds are often used as intermediates in the synthesis of more complex organic molecules .

Pharmacokinetics

It is known that the compound is a solid at room temperature . This could potentially affect its absorption and distribution within the body.

Result of Action

This can lead to changes in the molecule’s biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to light and air, and it should be stored under inert atmosphere at room temperature . These factors should be taken into consideration when handling and storing the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide typically involves the reaction of nicotinamide derivatives with boronic acid reagents. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source. The reaction is often carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized nicotinamide derivatives .

Scientific Research Applications

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is unique due to its combination of a boron-containing dioxaborolane ring and a nicotinamide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in both chemical and biological research.

Properties

IUPAC Name

N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-10(2)18-13(19)11-7-12(9-17-8-11)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTCIBMEMCRMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125038
Record name N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201644-50-9
Record name N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201644-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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